Gly-his

Descripción general

Descripción

Glycine-histidine is a dipeptide composed of the amino acids glycine and histidine. This compound is known for its versatility and potential applications in various fields, including medicine, biology, and chemistry. Glycine-histidine is particularly noted for its

Actividad Biológica

Glycyl-histidine (Gly-His) is a dipeptide composed of glycine and histidine, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential therapeutic applications.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which has been studied in various cellular models. A notable study demonstrated that the peptide glycyl-l-histidyl-l-lysine (GHK), which includes this compound, effectively reduces reactive oxygen species (ROS) levels in Caco-2 cells. The study utilized flow cytometry and electron spin resonance (ESR) techniques to assess the effects of GHK on ROS, particularly hydroxyl () and peroxyl (ROO) radicals.

Key Findings:

- Concentration-Dependent Activity : GHK reduced ROS levels at concentrations as low as 10 µM.

- Mechanism : GHK diminished signals of and ROO, with a stronger effect compared to other antioxidants like carnosine and reduced glutathione.

- Clinical Relevance : GHK levels in human plasma were found to be around 200 ng/mL (0.6 µM), suggesting physiological relevance under oxidative stress conditions .

Antimicrobial Activity

In addition to its antioxidant properties, this compound has been investigated for its antimicrobial activity. Studies have shown that this compound conjugates exhibit promising potential as therapeutic agents against skin and tissue infections.

Research Insights:

- In Vitro Efficacy : this compound-Lys conjugates demonstrated significant antimicrobial activity against various pathogens, making them candidates for further development as topical therapeutics.

- Mechanism of Action : The mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

1. Clinical Application in Schizophrenia

A clinical trial investigated the effects of glycine (related to this compound) on auditory mismatch negativity (MMN) in schizophrenia patients. The results indicated that acute glycine administration improved MMN duration, suggesting a role in enhancing glutamatergic function mediated by N-methyl-d-aspartate receptors (NMDARs).

- Trial Design : Randomized, double-blind, placebo-controlled with 22 schizophrenia patients.

- Results : Acute glycine increased MMN duration compared to placebo; chronic administration improved overall clinical symptoms .

2. Skin Irritation and Sensitization Studies

Research into the safety profile of this compound derivatives indicated low skin irritation potential. In animal models, formulations containing this compound did not provoke significant skin sensitization or irritation.

- Findings : No adverse reactions were reported in guinea pigs treated with the new formulation of Bti SH-14 containing this compound derivatives .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Protein Modification

Gly-His is utilized in the selective acylation of proteins, enhancing the synthesis of chemically modified biopharmaceuticals. A study demonstrated that the this compound tag facilitates highly selective N-terminal acylation of expressed proteins, allowing for the introduction of various functional groups such as azides and biotin . This method is particularly valuable in chemical biology and drug development.

1.2 Metal Binding Properties

The this compound motif is integral to metal ion binding in biological systems. Research indicates that this dipeptide forms part of a zinc-binding site in certain proteins, contributing to their structural stability and function . Such properties are crucial for enzymatic activity and cellular signaling.

Pharmacological Applications

2.1 Cytoprotection

this compound has been investigated for its cytoprotective effects against oxidative stress. A novel tripeptide containing this compound was found to protect PC12 cells from hydrogen peroxide-induced damage more effectively than traditional antioxidants like carnosine . This suggests potential therapeutic applications in neuroprotection and treatment of neurodegenerative diseases.

2.2 Wound Healing and Tissue Repair

Recent studies have highlighted the role of this compound and its derivatives in wound healing processes. For instance, this compound-Lys complexes have shown anti-inflammatory properties that aid in tissue repair and skin inflammation management . The mechanism involves modulation of cytokine secretion, which is vital for effective wound healing.

Cosmeceutical Applications

3.1 Anti-Aging and Skin Repair

this compound has been incorporated into various cosmetic formulations due to its antioxidant properties. Research indicates that this compound can inhibit pro-inflammatory cytokines like TNF-α, thereby reducing inflammation and promoting skin health . These properties make it an attractive ingredient in anti-aging products.

3.2 Formulation with Other Peptides

this compound is often combined with other peptides to enhance its efficacy in cosmetic applications. For example, studies on this compound-Lys complexes have shown improved skin hydration and elasticity, making it beneficial for topical applications aimed at reducing signs of aging .

Table 1: Summary of this compound Applications

Case Studies

Case Study 1: Neuroprotective Effects of this compound

In a controlled laboratory study, a tripeptide including this compound was tested on PC12 cells exposed to hydrogen peroxide. Results showed significant reductions in cell death markers compared to controls, indicating strong cytoprotective effects attributed to the antioxidant properties of this compound.

Case Study 2: Wound Healing Efficacy

A clinical trial evaluated the effectiveness of a topical formulation containing this compound-Lys on patients with chronic wounds. The results demonstrated accelerated healing times and reduced inflammation compared to standard treatments, supporting the peptide's role in enhancing wound repair mechanisms.

Propiedades

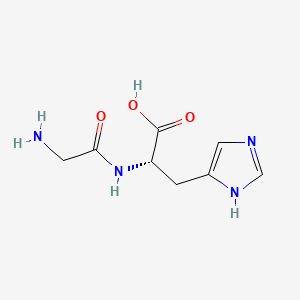

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWFXZNIBQBFHR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2489-13-6 | |

| Record name | Glycyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gly-His?

A1: The molecular formula of this compound is C8H11N3O3. Its molecular weight is 201.19 g/mol.

Q2: How does this compound typically interact with metal ions?

A2: this compound primarily interacts with metal ions, such as Cu2+, Ni2+, and Zn2+, via the imidazole nitrogen of the histidine residue. This interaction often leads to the formation of stable metal complexes. [, , , ]

Q3: Can the peptide sequence influence the binding geometry of this compound with metal ions?

A3: Yes, studies show that this compound, when part of longer peptide sequences like Gly-Gly-His, can exhibit different binding geometries with metal ions depending on the neighboring amino acids and their stereochemistry. [, ]

Q4: Does this compound interact with biomolecules other than metal ions?

A4: Research indicates that this compound, particularly within the context of longer peptide sequences, can interact with DNA. For example, Ni(II)•Gly-Gly-His has been shown to bind selectively to the minor groove of A/T-rich DNA regions. [, , ]

Q5: What are the downstream effects of this compound binding to metal ions?

A5: Binding of this compound to metal ions can significantly alter the catalytic activity of the resulting complex. For instance, metal complexes of Gly-Gly-His have demonstrated the ability to cleave DNA. [, , ]

Q6: Is this compound stable under physiological conditions?

A6: While this compound itself is generally stable, its stability can be influenced by factors like pH, temperature, and the presence of enzymes. Modification of the peptide sequence, such as adding a D-amino acid to the C-terminus (e.g., this compound-Lys-D-Ala), can enhance its stability against enzymatic degradation. [, , ]

Q7: How does the choice of metal ion affect the catalytic activity of this compound-containing complexes?

A7: The catalytic activity of this compound-containing complexes is highly dependent on the metal ion. For instance, Ni(II) complexes of Gly-Gly-His have shown different DNA cleavage patterns and efficiencies compared to Cu(II) complexes. [, ]

Q8: Are there any potential applications of this compound-based metal complexes in medicinal chemistry?

A8: The ability of this compound-based metal complexes to cleave DNA makes them promising candidates for the development of artificial metallopeptidases or as components of targeted therapeutic agents. [, , , ]

Q9: How has computational chemistry contributed to understanding this compound interactions?

A9: Molecular dynamics simulations and molecular modeling studies have provided valuable insights into the binding modes, orientations, and energetic contributions of this compound and its derivatives with DNA and metal ions. [, , ]

Q10: What is the impact of structural modifications on the activity of this compound-containing peptides?

A10: Modifications to the peptide sequence, particularly at the N-terminus or by incorporating specific amino acids, can significantly influence the binding affinity, selectivity, and catalytic activity of this compound-containing peptides. [, , ]

Q11: Have any QSAR models been developed for this compound derivatives?

A11: While specific QSAR models for this compound derivatives are not extensively reported in the provided literature, studies using combinatorial approaches have identified structural features that contribute to enhanced DNA cleavage activity, laying the groundwork for future QSAR development. []

Q12: What are some strategies to improve the stability and bioavailability of this compound-based peptides?

A12: Incorporating D-amino acids, particularly at the C-terminus, can protect the peptide from enzymatic degradation and enhance its stability. Formulation strategies, such as encapsulation in nanoparticles or conjugation to carrier molecules, might be explored to improve bioavailability. [, , ]

Q13: What analytical techniques are commonly used to characterize this compound and its derivatives?

A13: Various analytical techniques are employed, including:

- Spectroscopy: UV-Vis, CD, ESR, and NMR to study complex formation, structural features, and metal coordination. [, , , , ]

- Mass Spectrometry (MS): ESI-MS and MS/MS to analyze fragmentation patterns and determine the molecular composition of complexes. [, ]

- Chromatography: HPLC for purification and separation of peptide derivatives and their metal complexes. [, ]

- X-ray photoelectron spectroscopy (XPS): To study the adsorption of this compound and its derivatives on surfaces. []

Q14: Have any in vitro studies been conducted on this compound-containing peptides?

A14: Yes, numerous in vitro studies have explored the metal binding properties, DNA cleavage activity, and cellular uptake of this compound-containing peptides. Cell lines such as PC-3 (prostate cancer) and B16F10 (melanoma) have been used in these studies. [, , , , , ]

Q15: What are some of the key findings from in vivo studies using this compound-based peptides?

A15: In vivo studies, primarily in rodent models, have demonstrated the potential of radiolabeled this compound-containing peptides as imaging agents for tumors overexpressing specific receptors like GRPR. Furthermore, research suggests potential applications in wound healing. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.